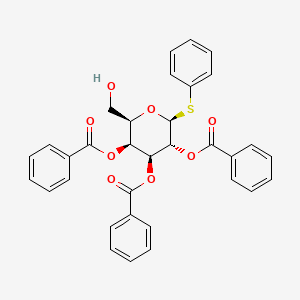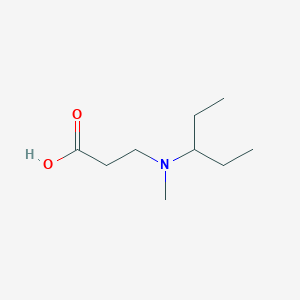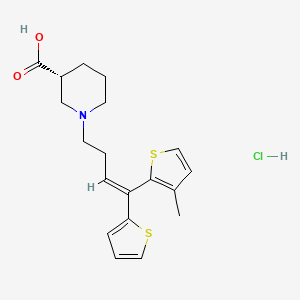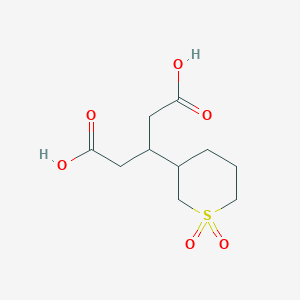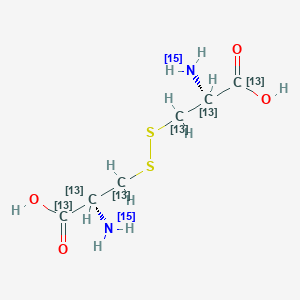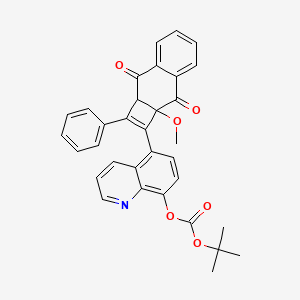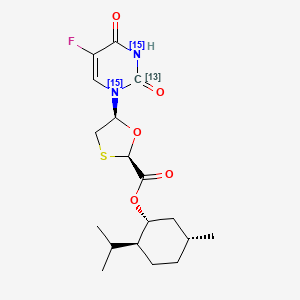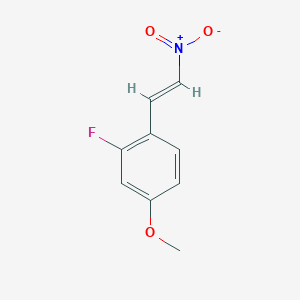
2-Fluoro-4-methoxy-1-((E)-2-nitrovinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-methoxy-1-(2-nitroethenyl)benzene: is an organic compound with the molecular formula C9H8FNO3 It is characterized by the presence of a fluorine atom, a methoxy group, and a nitroethenyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-4-methoxy-1-(2-nitroethenyl)benzene typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring. This can be achieved by treating 2-fluoro-4-methoxybenzene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.
Ethenylation: The introduction of an ethenyl group. This can be done through a condensation reaction with an appropriate aldehyde or ketone in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of a nitrobenzene derivative.
Reduction: Formation of an aminobenzene derivative.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-fluoro-4-methoxy-1-(2-nitroethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The methoxy and fluorine groups can influence the compound’s lipophilicity and binding affinity to targets.
Comparaison Avec Des Composés Similaires
2-Fluoro-4-methoxy-1-nitrobenzene: Lacks the ethenyl group, making it less reactive in certain types of reactions.
2-Fluoro-4-methoxy-1-ethenylbenzene: Lacks the nitro group, affecting its potential biological activity.
4-Methoxy-1-(2-nitroethenyl)benzene: Lacks the fluorine atom, which can influence its chemical reactivity and biological properties.
Uniqueness: 2-fluoro-4-methoxy-1-(2-nitroethenyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the fluorine atom, methoxy group, and nitroethenyl group allows for a wide range of chemical transformations and applications in various fields of research.
Propriétés
Formule moléculaire |
C9H8FNO3 |
|---|---|
Poids moléculaire |
197.16 g/mol |
Nom IUPAC |
2-fluoro-4-methoxy-1-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C9H8FNO3/c1-14-8-3-2-7(9(10)6-8)4-5-11(12)13/h2-6H,1H3/b5-4+ |
Clé InChI |
FOMFCUCIUOMGLQ-SNAWJCMRSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)/C=C/[N+](=O)[O-])F |
SMILES canonique |
COC1=CC(=C(C=C1)C=C[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



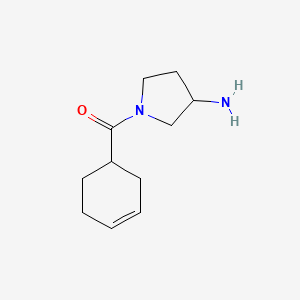
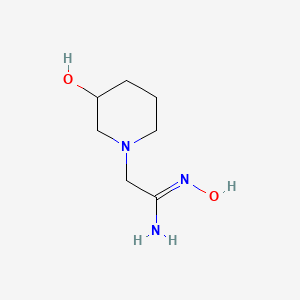
![2-([1,4'-Bipiperidin]-1'-yl)-N-hydroxyacetimidamide](/img/structure/B13443306.png)
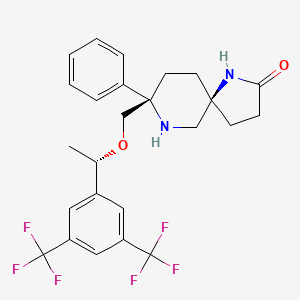

![N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13443318.png)
